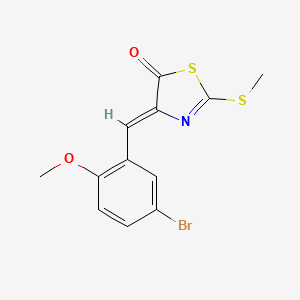

(4Z)-4-(5-Bromo-2-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

Description

The compound (4Z)-4-(5-Bromo-2-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one (CAS: 430459-57-7) is a thiazol-5(4H)-one derivative characterized by a Z-configured benzylidene substituent at position 4, a methylthio group at position 2, and a 5-bromo-2-methoxy-substituted aromatic ring .

Properties

IUPAC Name |

4-[(5-bromo-2-methoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S2/c1-16-10-4-3-8(13)5-7(10)6-9-11(15)18-12(14-9)17-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFSRKSCKBCCIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C=C2C(=O)SC(=N2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40387741 | |

| Record name | AGN-PC-0JXKTC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430459-57-7 | |

| Record name | AGN-PC-0JXKTC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(5-Bromo-2-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 2-(methylthio)-1,3-thiazol-5(4H)-one under basic or acidic conditions. Common reagents used in this reaction include bases like sodium hydroxide or acids like hydrochloric acid. The reaction is usually carried out in a suitable solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography might be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(5-Bromo-2-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: De-brominated product.

Substitution: Substituted thiazolone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-(5-Bromo-2-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the thiazolone ring and the bromine atom suggests that it could interact with biological targets in unique ways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure may allow it to inhibit specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties might make it suitable for applications in materials science or chemical manufacturing.

Mechanism of Action

The mechanism of action of (4Z)-4-(5-Bromo-2-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the thiazolone ring may play crucial roles in binding to the target site, while the methoxy and methylthio groups could influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Ring

Positional Isomerism

- 3-Bromo-4-methoxybenzylidene variant (CAS: 430464-08-7): This isomer swaps the positions of bromo and methoxy groups, leading to distinct electronic and steric profiles. The meta-bromo substituent may reduce resonance stabilization compared to the para-bromo in the target compound .

- 4-Methoxybenzylidene analogs (e.g., compound 2 in ): Lacking bromo substitution, these derivatives exhibit reduced molecular weight and altered π-π stacking interactions, impacting binding to hydrophobic targets .

Halogen and Functional Group Modifications

Modifications at Position 2 of the Thiazole Ring

Heterocyclic System Extensions

- Oxazol-5(4H)-one hybrids (): Replacement of thiazole with oxazole alters electronic density and hydrogen-bonding capacity, affecting pharmacokinetics .

Biological Activity

(4Z)-4-(5-Bromo-2-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a synthetic compound belonging to the thiazolone family, known for its diverse biological activities. This compound's structure includes a bromine atom and a methoxy group, which contribute to its unique chemical properties and potential biological interactions.

Chemical Structure and Synthesis

The compound can be synthesized through the condensation of 5-bromo-2-methoxybenzaldehyde with 2-(methylthio)-1,3-thiazol-5(4H)-one under basic or acidic conditions. The reaction typically occurs in solvents like ethanol or methanol at elevated temperatures, optimizing yield and purity through techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives have shown potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli , with minimal inhibitory concentrations (MICs) as low as 0.21 µM .

Table 1: Antimicrobial Activity of Related Thiazole Compounds

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| 3g | Pseudomonas aeruginosa | 0.21 |

| 3g | Escherichia coli | 0.21 |

| 3f | Micrococcus luteus | - |

| 3f | Candida spp. | - |

Anticancer Activity

In vitro studies have demonstrated that thiazolone derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and inducing apoptosis in cancer cells. Compounds similar to this compound have been shown to effectively target the colchicine-binding site on tubulin, displaying cytotoxicity against various cancer cell lines .

Table 2: Cytotoxicity of Thiazolone Derivatives

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| SMART-H | PC-3 | <100 |

| SMART-F | A375 | <100 |

| SMART-OH | MCF7 | <100 |

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The bromine atom may enhance binding affinity to these targets due to its electronegative nature, while the thiazolone ring can facilitate interactions through hydrogen bonding and hydrophobic effects.

Molecular Docking Studies

Molecular docking studies have revealed that this compound can form stable interactions within the active sites of various enzymes involved in bacterial resistance mechanisms. For example, docking simulations against DNA gyrase showed strong binding interactions characterized by multiple hydrogen bonds and hydrophobic contacts .

Case Studies

Recent studies have focused on evaluating the biological activity of thiazolone derivatives in both in vitro and in vivo models. One notable study highlighted the efficacy of a related compound in reducing tumor size in xenograft models while exhibiting low toxicity profiles .

Case Study: Efficacy in Animal Models

- Compound Tested: SMART-H

- Model: Human prostate cancer xenograft

- Dosage: 15 mg/kg for 21 days

- Outcome: Significant reduction in tumor volume with no observable neurotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.